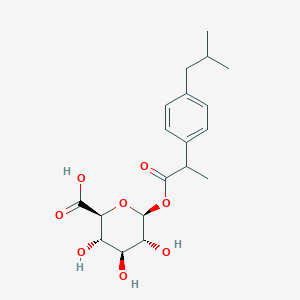![molecular formula C10H15NS2 B020743 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione CAS No. 109875-84-5](/img/structure/B20743.png)
2-Methyl-2-azaspiro[4.5]decane-1,3-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-azaspiro[4.5]decane-1,3-dithione, also known as MDL-72974A, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of spirocyclic sulfones and has been shown to exhibit a range of biological activities.5]decane-1,3-dithione, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The exact mechanism of action of 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also appears to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione can reduce inflammation in various tissues, including the brain, liver, and lungs. It has also been shown to have neuroprotective effects, reducing oxidative stress and improving cognitive function in animal models of neurodegenerative diseases. Additionally, it has been shown to have antitumor properties, inhibiting the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione is its relatively simple synthesis method. However, one limitation is its low yield, which may make it difficult to obtain large quantities for use in experiments. Additionally, its exact mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
Future Directions
There are several potential future directions for research on 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its exact mechanism of action and to test its effectiveness in animal models and clinical trials. Additionally, its potential as an anti-inflammatory and antitumor agent warrants further investigation. Finally, its low yield may be improved through modifications to the synthesis method, which could make it more readily available for use in experiments.
Synthesis Methods
The synthesis of 2-Methyl-2-azaspiro[4.5]decane-1,3-dithione involves the reaction of 1,2-dithiolane with 2-amino-2-methyl-1-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the desired product. The yield of this reaction is typically around 60%.
Scientific Research Applications
2-Methyl-2-azaspiro[4.5]decane-1,3-dithione has been extensively studied for its potential therapeutic properties. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
109875-84-5 |
|---|---|
Product Name |
2-Methyl-2-azaspiro[4.5]decane-1,3-dithione |
Molecular Formula |
C10H15NS2 |
Molecular Weight |
213.4 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.5]decane-1,3-dithione |
InChI |
InChI=1S/C10H15NS2/c1-11-8(12)7-10(9(11)13)5-3-2-4-6-10/h2-7H2,1H3 |
InChI Key |
IWJXPTQLRVAHBV-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2(C1=S)CCCCC2 |
Canonical SMILES |
CN1C(=S)CC2(C1=S)CCCCC2 |
synonyms |
2-Azaspiro[4.5]decane-1,3-dithione, 2-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



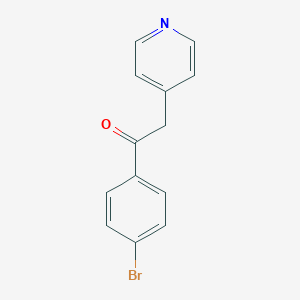
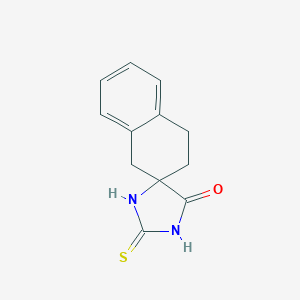
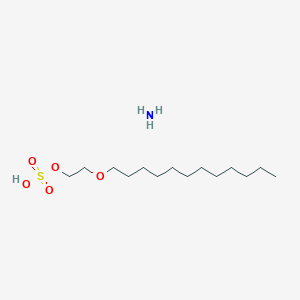
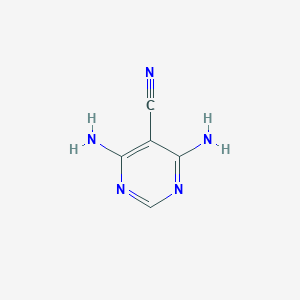

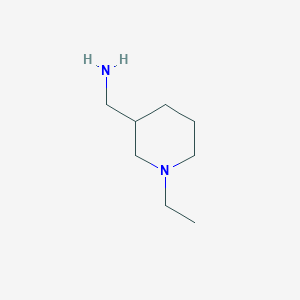
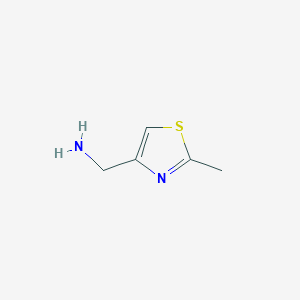
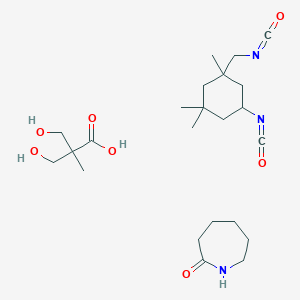

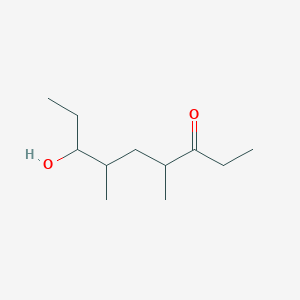
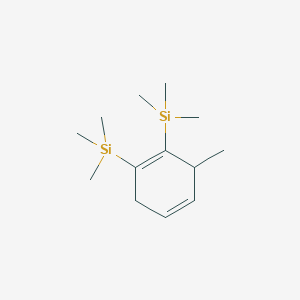
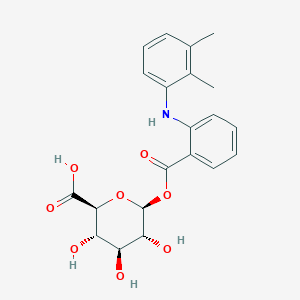
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)
